molecular formula C11H20O B13980348 2-(Cyclohexylmethyl)oxolane CAS No. 3208-42-2

2-(Cyclohexylmethyl)oxolane

Cat. No.: B13980348
CAS No.: 3208-42-2
M. Wt: 168.28 g/mol
InChI Key: XZGVQTNVMLWEMJ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)oxolane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclohexylmethyl alcohol, with an appropriate reagent to form the oxolane ring. This reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The choice of solvent, temperature, and pressure are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxolane ring into other cyclic structures.

    Substitution: The cyclohexylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclohexylmethyl-substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)oxolane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)oxolane involves its interaction with molecular targets through its oxolane ring and cyclohexylmethyl group. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A similar compound with a methyl group instead of a cyclohexylmethyl group.

    Tetrahydrofuran (THF): A simpler oxolane compound without any substituents.

    2-Methyltetrahydrofuran (2-MeTHF): An oxolane with a methyl group at the second position.

Uniqueness

2-(Cyclohexylmethyl)oxolane is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts

Properties

CAS No.

3208-42-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(cyclohexylmethyl)oxolane

InChI

InChI=1S/C11H20O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-11H,1-9H2

InChI Key

XZGVQTNVMLWEMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCCO2

Origin of Product

United States

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